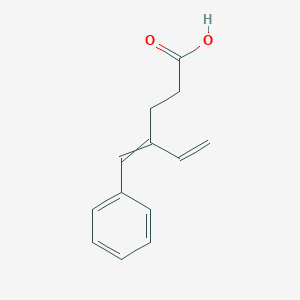![molecular formula C12H18O2Si B12621721 {[2-(3-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane CAS No. 921610-50-6](/img/structure/B12621721.png)
{[2-(3-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[2-(3-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane is an organosilicon compound characterized by the presence of a methoxyphenyl group attached to an ethenyl group, which is further bonded to a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(3-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane typically involves the reaction of 3-methoxyphenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of contamination. The reaction conditions are optimized to achieve high conversion rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[2-(3-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane can undergo oxidation reactions to form corresponding silanols or siloxanes. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: This compound can be reduced to form silanes with different substituents. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The trimethylsilyl group can be substituted with other functional groups through reactions with halides or other nucleophiles. For example, treatment with bromine can lead to the formation of bromosilanes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, room temperature, inert atmosphere.
Reduction: Lithium aluminum hydride, anhydrous conditions, low temperature.
Substitution: Bromine, halides, nucleophiles, room temperature to moderate heating.
Major Products Formed
Oxidation: Silanols, siloxanes.
Reduction: Various silanes.
Substitution: Bromosilanes, other substituted silanes.
Scientific Research Applications
Chemistry
In organic synthesis, {[2-(3-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane is used as a precursor for the preparation of more complex organosilicon compounds. It serves as a versatile building block in the synthesis of polymers and advanced materials.
Biology
While direct biological applications are limited, derivatives of this compound may be explored for their potential use in drug delivery systems due to their ability to form stable, biocompatible structures.
Medicine
Research into the medicinal applications of organosilicon compounds is ongoing. This compound derivatives may be investigated for their potential as therapeutic agents or diagnostic tools.
Industry
In the industrial sector, this compound is used in the production of specialty coatings, adhesives, and sealants. Its unique properties contribute to the development of materials with enhanced durability and performance.
Mechanism of Action
The mechanism of action of {[2-(3-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane involves its ability to undergo various chemical transformations, which can be harnessed for specific applications. The molecular targets and pathways depend on the specific reactions and conditions employed. For example, in oxidation reactions, the compound interacts with oxidizing agents to form silanols or siloxanes, which can further participate in cross-linking or polymerization processes.
Comparison with Similar Compounds
Similar Compounds
- Triisopropyl (2-trimethylsilylethynyl)silane
- tert-Butyldimethyl (prop-2-yn-1-yloxy)silane
Uniqueness
{[2-(3-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane is unique due to the presence of the methoxyphenyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex organosilicon compounds. Compared to similar compounds, it offers a different reactivity profile, enabling the development of novel materials and applications.
Properties
CAS No. |
921610-50-6 |
|---|---|
Molecular Formula |
C12H18O2Si |
Molecular Weight |
222.35 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)ethenoxy-trimethylsilane |
InChI |
InChI=1S/C12H18O2Si/c1-13-12-7-5-6-11(10-12)8-9-14-15(2,3)4/h5-10H,1-4H3 |
InChI Key |
YPLJDTDEILYGLA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C=CO[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[(5R)-5-(2-Iodoethyl)-5-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B12621639.png)
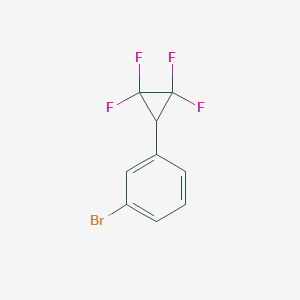
![3-(5-bromo-2-methoxyphenyl)-5-(4-fluorophenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12621650.png)
![2-[(4-Methoxyphenyl)ethynyl]-2-propyl-1,3-dithiolane](/img/structure/B12621657.png)

![[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]acetic acid](/img/structure/B12621665.png)
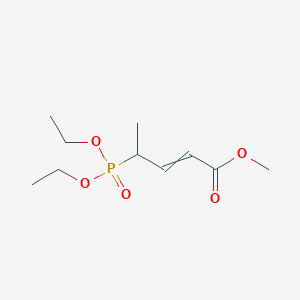
![{[(2-Methoxypent-4-en-1-yl)oxy]methyl}benzene](/img/structure/B12621683.png)
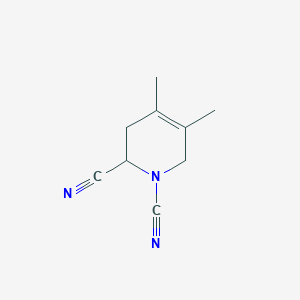
![Ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)-](/img/structure/B12621696.png)
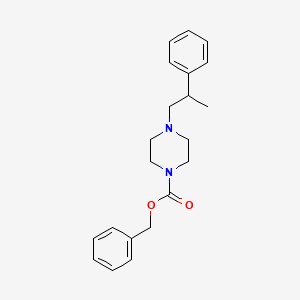

![4-cyclopentyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl 3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-1-thio-beta-D-glucopyranoside](/img/structure/B12621718.png)
